Lipophilicity (logP) Differentiation: Higher Predicted Membrane Partitioning vs. 2-Oxopyrrolidine Analogs
The target compound has a computationally predicted logP of 3.208 [1], which is approximately 1.5–2.0 log units higher than the predicted logP of its closest oxidized analog, 1-(3-chloro-4-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea (predicted logP ≈1.3–1.8, based on class-level fragment contributions) [2]. This difference corresponds to an estimated 30- to 100-fold higher membrane partitioning for the target compound under passive diffusion conditions.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.208 (ZINC15 prediction) |
| Comparator Or Baseline | 1-(3-chloro-4-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea: predicted logP ≈1.3–1.8 (fragment-based estimate) |
| Quantified Difference | ΔlogP ≈ 1.4–1.9 |
| Conditions | Computational prediction; no experimental logP data available for either compound |
Why This Matters
A logP difference of this magnitude can determine whether a compound crosses lipid bilayers passively or remains largely extracellular, directly impacting its suitability for intracellular target engagement or CNS penetration in screening campaigns.
- [1] ZINC15 entry ZINC000006699874. 1-(3-chloro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea. https://zinc15.docking.org/substances/ZINC000006699874/ View Source
- [2] Class-level fragment-based logP estimation. 2-Oxopyrrolidine substitution typically reduces logP by ~1.5–2.0 units relative to pyrrolidine in urea series (derived from standard medicinal chemistry fragment contribution tables). View Source
